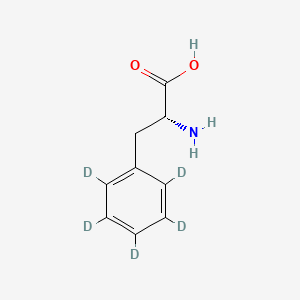

D-Phenylalanine-d5

Description

Molecular Composition

D-Phenyl-D5-alanine retains the core structure of phenylalanine (C$$9$$H$${11}$$NO$$2$$) but replaces five hydrogens on the aromatic ring with deuterium atoms. The molecular formula is thus C$$9$$H$$6$$D$$5$$NO$$_2$$, with a molecular weight of 170.22 g/mol.

IUPAC Nomenclature

The systematic name is (2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid , reflecting its stereochemistry (D-configuration) and deuteration pattern. Common synonyms include D-Phenylalanine-d5 and (2,3,4,5,6-$$^2$$H$$_5$$)-D-phenylalanine.

Structural Features

- Deuterated phenyl ring : Complete deuteration at positions 2, 3, 4, 5, and 6.

- Chiral center : The α-carbon retains the D-configuration, distinguishing it from the L-form.

- Backbone : Unmodified alanine side chain with carboxylic acid and amine groups.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CC@HN)[2H])[2H] |

| InChI Key | COLNVLDHVKWLRT-NQJMBGHTSA-N |

| CAS Registry | 362049-55-6 |

Historical Context of Deuterated Amino Acids

Deuterated amino acids emerged in the 1960s following advances in isotope chemistry and the recognition of deuterium’s utility in tracing metabolic pathways. Early syntheses relied on harsh conditions, such as catalytic exchange in D$$_2$$O or deuterated solvents, which often led to incomplete deuteration. The development of enzymatic and transition-metal-catalyzed methods in the 21st century enabled site-selective deuteration, as demonstrated by Buller et al. (2022), who achieved >95% deuterium incorporation at Cα and Cβ positions using dual-protein systems. D-Phenyl-D5-alanine represents a specialized advancement in this field, optimized for aromatic ring labeling to minimize interference in protein folding studies.

Significance in Biochemical Research

NMR Spectroscopy

Deuteration reduces signal overlap in $$^1$$H NMR spectra. For example, in studies of carboxypeptidase A, D-Phenyl-D5-alanine’s deuterated ring simplified the detection of phenyl group dynamics, revealing pi-flip rates of 3×10$$^4$$–1×10$$^5$$ Hz.

Metabolic Tracing

The compound’s isotopic label allows tracking of phenylalanine metabolism without perturbing biological systems. Recent work on Lac-Phe-d5 (an exercise-induced metabolite) utilized deuterated phenylalanine to elucidate its role in appetite suppression.

Protein Dynamics

Deuteration facilitates quasi-elastic neutron scattering (QENS) studies. By eliminating hydrogen incoherence, researchers resolve side-chain motions in proteins like phenylalanine hydroxylase.

Table 2: Research Applications

| Application | Example Study |

|---|---|

| Enzyme mechanism | Carboxypeptidase A ligand dynamics |

| Metabolic regulation | Lac-Phe in obesity suppression |

| Protein folding | Neutron scattering of amyloid-β |

Physical and Chemical Properties

Solubility

D-Phenyl-D5-alanine is soluble in water (50 mM) and dimethyl sulfoxide (100 mM), mirroring the solubility of non-deuterated phenylalanine. In water-ethanol mixtures, solubility decreases linearly with ethanol content, from 15.2 g/L (pure water) to 2.1 g/L (40% ethanol).

Optical Activity

The D-enantiomer exhibits a specific rotation of $$[α]D^{20} = -42^\circ$$ to $$-38^\circ$$ (c = 1 in H$$2$$O), comparable to its non-deuterated counterpart.

Stability

Stable for >24 months at −20°C but undergoes racemization at elevated temperatures (>100°C).

Comparison with Non-Deuterated Phenylalanine

Isotopic Effects

Spectroscopic Differentiation

In $$^1$$H NMR, the aromatic proton signals at 7.2–7.4 ppm disappear, replaced by a singlet at 2.5 ppm for residual H-D exchange.

Table 3: Key Comparisons

| Property | D-Phenyl-D5-alanine | L-Phenylalanine |

|---|---|---|

| Molecular weight | 170.22 g/mol | 165.19 g/mol |

| Aromatic protons | 0 | 5 |

| $$^1$$H NMR (aromatic) | Absent | 7.2–7.4 ppm |

Properties

IUPAC Name |

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-NQJMBGHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.

Mode of Action

This compound interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc. This interaction leads to changes in cellular activities.

Biochemical Pathways

This compound is involved in the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. This pathway involves seven metabolic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate and ultimately chorismate. Chorismate serves as the branch point for dedicated aromatic amino acid biosynthesis.

Pharmacokinetics

It is known that this compound is distributed to the various tissues of the body via the systemic circulation. It appears to cross the blood-brain barrier less efficiently than L-phenylalanine, and so a small amount of an ingested dose of this compound is excreted in the urine without penetrating the central nervous system.

Result of Action

This compound has been shown to increase fatty acid oxidation and mitochondrial biogenesis in Sprague-Dawley rats, which may be due to its ability to activate the receptor α. This compound also has an effect on insulin resistance, as it increases the expression of hydroxylase in liver tissue. Furthermore, this compound slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins, potentially helping to reduce pain.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as other amino acids or drugs. Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

D-Phenylalanine-d5 is involved in several biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall biochemical processes within the cell. For instance, this compound has been found to inhibit the development of biofilms in certain bacterial species, indicating its potential role in microbial interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound is known to play a role in adrenergic and dopaminergic neurotransmission, which can lead to various effects on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to interact with Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis.

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as the L-type amino acid transporter 1, which is involved in the transport of large neutral amino acids such as phenylalanine.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. For instance, D2 receptors, which interact with this compound, have been found to be localized in discrete signaling sites along the plasma membrane.

Biological Activity

D-Phenyl-D5-alanine is a deuterated derivative of phenylalanine, an essential amino acid. Its unique isotopic labeling with five deuterium atoms allows for various applications in biochemical research, particularly in studying metabolic pathways and enzyme interactions. This article reviews the biological activity of D-Phenyl-D5-alanine, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

D-Phenyl-D5-alanine has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₉N₀₄

- Molecular Weight : Approximately 270.34 g/mol

- Structure : The compound features a phenyl group where five hydrogen atoms are replaced by deuterium, enhancing its utility in isotopic labeling applications .

Role in Neurotransmitter Synthesis

Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine. D-Phenyl-D5-alanine can be used to trace the metabolic pathways of these neurotransmitters without interfering with normal biological processes due to its isotopic labeling .

Research indicates that D-Phenyl-D5-alanine may have implications for studying conditions such as Parkinson's disease, where dopaminergic pathways are affected. By using this compound in positron emission tomography (PET) studies, researchers can visualize dopaminergic activity in the brain .

Applications in Research

D-Phenyl-D5-alanine is primarily utilized in:

- Isotopic Labeling : Its deuterated form allows researchers to track metabolic pathways without interference from naturally occurring isotopes.

- Enzyme Interaction Studies : The compound aids in understanding enzyme specificity and substrate interactions within biological systems .

Study on Enzymatic Reactions

A study investigated the use of D-Phenyl-D5-alanine in tracking enzymatic reactions. The labeled compound was incorporated into peptide synthesis, allowing for precise measurements of reaction kinetics and enzyme activity .

Neuroendocrine Activity

Research has shown that D-phenylalanine can act as a dopamine agonist, influencing neuroendocrine activity. In rodent models, exposure to deuterated compounds has been linked to alterations in hormone levels and metabolic processes . However, the relevance of these findings to human health remains under investigation.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| D-Phenyl-D5-alanine | C₁₄H₁₉N₀₄ | Used for tracing metabolic pathways; limited direct activity |

| L-Phenylalanine | C₉H₁₁NO₂ | Precursor for neurotransmitters; implicated in mood regulation |

| DL-Phenylalanine | C₉H₁₁NO₂ | Analgesic and antidepressant properties; mixed effects |

Comparison with Similar Compounds

Enantiomeric Counterparts

- L-Phenyl-D5-alanine (CAS 56253-90-8): Molecular formula: C₆D₅CH₂CH(NH₂)COOH (identical to D-Phenyl-D5-alanine but L-configuration). Applications: Used in studies requiring L-amino acid specificity, such as enzyme-substrate binding assays . Key difference: Enantiomeric purity (>98% for D-form vs. L-form) impacts biological activity in chiral environments .

Isotopic Variants with Additional Deuterium Substitution

- D-Phenyl-D5-alanine-2,3,3-d3 (CAS 1202064-02-5):

- DL-Phenyl-D5-alanine-3,3-d2 (CAS 74228-83-4): Molecular formula: C₆D₅CH₂CD₂(NH₂)COOH. Deuterium content: 7 deuterium atoms (5 on phenyl ring, 2 on β-carbon). Applications: Racemic mixtures for non-stereoselective tracer studies .

N-Protected Derivatives

- D-Phenyl-D5-alanine-N-t-Boc (CAS 1213661-19-8): Molecular formula: C₁₄H₁₄D₅NO₄. Function: The tert-butoxycarbonyl (Boc) group protects the amino group during peptide synthesis. Purity: 99 atom% D; used in solid-phase peptide synthesis to minimize deuterium loss .

- D-Phenyl-D5-alanine-N-FMOC (CAS unlabelled 86123-10-6):

Non-Deuterated Analogues

- D-Phenylalanine (CAS 673-06-3): Molecular formula: C₉H₁₁NO₂. Key contrast: Lack of deuterium limits use in MS/NMR but retains natural biochemical activity for control experiments .

Pharmacokinetic Studies

D-Phenyl-D5-alanine demonstrates ~10% slower metabolic clearance compared to non-deuterated D-phenylalanine in rodent models, attributed to the kinetic isotope effect (KIE) of deuterium .

Enzyme Mechanism Probes

In tyrosine hydroxylase assays, D-Phenyl-D5-alanine reduces reaction rates by 15–20% versus the protiated form, highlighting deuterium’s impact on C-H bond breakage .

Peptide Stability

N-Boc-protected D-Phenyl-D5-alanine shows >95% isotopic retention after 24-hour exposure to protease-rich environments, making it ideal for stable isotope-labeled peptide drugs .

Data Tables

Table 1: Key Properties of D-Phenyl-D5-alanine and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Content | Enantiomeric Purity |

|---|---|---|---|---|---|

| D-Phenyl-D5-alanine | 362049-55-6 | C₆D₅CH₂CH(NH₂)COOH | 170.22 | 99 atom% D | >98% D |

| L-Phenyl-D5-alanine | 56253-90-8 | C₆D₅CH₂CH(NH₂)COOH | 170.22 | 98 atom% D | >98% L |

| D-Phenyl-D5-alanine-2,3,3-d3 | 1202064-02-5 | C₆D₅CD₂CD(NH₂)COOH | 173.23 | 98 atom% D | >98% D |

| D-Phenyl-D5-alanine-N-t-Boc | 1213661-19-8 | C₁₄H₁₄D₅NO₄ | 270.33 | 99 atom% D | >98% D |

Table 2: Commercial Suppliers and Pricing (Representative Data)

| Supplier | Product Code | Quantity | Price (USD) |

|---|---|---|---|

| Cambridge Isotope Laboratories | DLM-1258-5 | 0.5 g | 11,600 |

| Kanto Reagents | CDN-D-6332 | 100 mg | 52,800 |

| Chongqing Chemdad | Boc-Phe-OH-d5 | 100 mg | 57,200 |

Preparation Methods

Synthesis of the Oxazolone Precursor

The foundational approach involves synthesizing a 2-methyl oxazolone derivative from benzaldehyde-D6. Benzaldehyde-D6 undergoes condensation with methyl isocyanoacetate in the presence of a base, forming the oxazolone ring. This intermediate is critical for introducing deuterium into the phenyl ring while preserving the stereochemical configuration.

Catalytic Reduction with Deuterium Gas

The oxazolone derivative is subjected to catalytic deuteration using palladium on barium sulfate (Pd/BaSO₄) under deuterium gas (D₂). This step replaces all five hydrogen atoms on the phenyl ring with deuterium, yielding a fully deuterated oxazolone intermediate. The reaction occurs in deuterated solvents (e.g., D₂O or deuterated methanol) to prevent proton back-exchange.

Hydrolysis and Enzymatic Deacylation

Hydrolysis of the deuterated oxazolone produces acetylphenyl-D5-alanine-2,3,3-D3, which undergoes enzymatic deacylation using a stereoselective lipase or acylase. The enzyme selectively cleaves the acetyl group from the L-enantiomer, leaving the D-enantiomer intact. Subsequent purification via chromatography isolates D-phenyl-D5-alanine with high enantiomeric excess (>98%).

Key Data:

-

Catalyst : Pd/BaSO₄ (5% w/w)

Chiral Resolution of Racemic DL-Phenyl-D5-Alanine

Synthesis of Racemic DL-Phenyl-D5-Alanine

DL-Phenyl-D5-alanine is synthesized via a Strecker synthesis variant, where deuterated benzaldehyde (C₆D₅CHO) reacts with ammonium chloride and sodium cyanide in a deuterated medium. The resulting aminonitrile is hydrolyzed under acidic conditions to yield the racemic DL mixture.

Diastereomeric Salt Formation

The racemic mixture is resolved using chiral resolving agents such as (+)- or (-)-tartaric acid. The D-enantiomer forms a less soluble diastereomeric salt with the resolving agent, which precipitates out of solution. Repeated recrystallization enhances enantiomeric purity.

Limitations and Practical Considerations

This method suffers from moderate yields (~50%) due to equilibrium limitations during salt formation. Additionally, scalability is challenging, as large quantities of chiral resolving agents are required.

Key Data:

Direct Deuteration via Hydrogen-Deuterium Exchange

Catalytic Deuteration of Phenylalanine

In this method, L-phenylalanine is dissolved in a deuterated solvent (e.g., D₂O) and exposed to deuterium gas (D₂) over a platinum or palladium catalyst. The reaction substitutes hydrogens on the phenyl ring with deuterium at elevated temperatures (80–100°C). However, this approach lacks stereoselectivity, necessitating subsequent chiral separation.

Post-Deuteration Chiral Purification

The deuterated racemic mixture is subjected to enzymatic resolution (as in Section 1.3) or chiral chromatography using a cellulose-based stationary phase. High-performance liquid chromatography (HPLC) with a chiral column achieves >99% enantiomeric purity but requires specialized equipment.

Key Data:

-

Deuteration Temperature : 80–100°C

-

Catalyst : Pd/C (10% w/w)

-

Deuterium Incorporation : 85–90%

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Catalytic Deuteration | Oxazolone synthesis, enzymatic resolution | ~60% | >98% ee | Moderate |

| Chiral Resolution | Racemic synthesis, diastereomeric salt | ~50% | 90–95% ee | Low |

| Direct Deuteration | H/D exchange, chiral chromatography | ~40% | >99% ee | High |

Q & A

Q. How can isotopic impurities in D-Phenyl-D5-alanine impact pharmacokinetic modeling, and how should these be reported?

- Methodological Answer :

- Quantify impurities : Use isotopic dilution assays to measure protiated contaminants.

- Model adjustments : Incorporate impurity levels as covariates in compartmental models.

- Transparency : Disclose impurity thresholds (e.g., <1% protiated species) in methods sections .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.